4-Fluoro-2-phenylpyridine is a heterocyclic compound characterized by a pyridine ring substituted with a phenyl group and a fluorine atom at the 4-position. Its molecular formula is , and it has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom enhances its lipophilicity and may influence its biological activity, making it a subject of interest in drug design and development.
The biological activity of 4-Fluoro-2-phenylpyridine is primarily linked to its derivatives. Compounds derived from this structure have shown promising insecticidal properties, indicating potential applications in agricultural chemistry. The presence of the fluorine atom is believed to enhance biological activity by improving the compound's interaction with biological targets . Additionally, studies suggest that phenylpyridine derivatives exhibit various pharmacological activities, including anti-inflammatory and anti-cancer effects .
Several methods exist for synthesizing 4-Fluoro-2-phenylpyridine:
4-Fluoro-2-phenylpyridine has several applications across different domains:
Interaction studies involving 4-Fluoro-2-phenylpyridine focus on its binding affinity to biological targets. Research indicates that the compound can interact with various enzymes and receptors, influencing biological pathways. The fluorine substituent plays a critical role in enhancing these interactions due to its electronegativity and steric effects, which can stabilize binding conformations .
Several compounds share structural similarities with 4-Fluoro-2-phenylpyridine. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Fluoro-4-phenylpyridine | C11H8FN | Similar substitution pattern; used in drug design |
| 3-Fluoro-2-phenylpyridine | C11H8FN | Exhibits distinct biological properties; targets different pathways |
| 2-Chloro-4-phenylpyridine | C11H8ClN | Used as an insecticide; less lipophilic than fluorinated variants |
| 3-Bromo-2-phenylpyridine | C11H8BrN | Shows different reactivity patterns; useful in cross-coupling reactions |
The uniqueness of 4-Fluoro-2-phenylpyridine lies in its specific substitution pattern and the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity compared to similar compounds. The ability to undergo selective substitutions while maintaining stability makes it an attractive candidate for further research and application development across various scientific fields.
Regioselective fluorination at the meta position of pyridine derivatives remains a persistent challenge due to the electronic deactivation of the aromatic ring. Pyridine N-oxides have proven indispensable for overcoming this limitation, as demonstrated in the synthesis of 3-fluoro-4-aminopyridine derivatives. A landmark study achieved meta-selective fluorination of 3-bromo-4-nitropyridine N-oxide using tetrabutylammonium fluoride (TBAF) at room temperature, yielding 3-fluoro-4-nitropyridine N-oxide in 20.7 ± 2.7% yield. The N-oxide group enhances reactivity by polarizing the aromatic π-system, directing nucleophilic attack to the meta position while suppressing para-substitution (<2% byproduct).
Comparative analysis of fluorination methods reveals distinct advantages of N-oxide activation:
| Substrate | Fluorinating Agent | Temperature | Yield (%) | Regioselectivity (meta:para) |
|---|---|---|---|---|
| 3-Bromo-4-nitropyridine | TBAF | 120°C | <5 | 1:9 |
| 3-Bromo-4-nitropyridine N-oxide | TBAF | 25°C | 20.7 | 9:1 |
This approach was successfully extended to radiofluorination using [¹⁸F]fluoride, enabling the production of [¹⁸F]3-fluoro-4-aminopyridine—a potential PET tracer for imaging demyelination. The N-oxide intermediate undergoes subsequent hydrogenation to yield the final amine product quantitatively, demonstrating the versatility of this strategy.
Recent breakthroughs in C–H functionalization have enabled direct modification of 4-fluoro-2-phenylpyridine derivatives without pre-functionalized starting materials. A novel transition metal-free method utilizing N-2,4-dinitrophenyl (DNP) Zincke imine intermediates achieves C3-selective thiolation, selenylation, and fluorination under mild conditions. The electron-deficient DNP group activates the pyridine ring through resonance effects, facilitating either radical addition-elimination (for chalcogenation) or electrophilic substitution (for fluorination).
Key mechanistic insights from density functional theory (DFT) calculations:
This protocol demonstrates exceptional functional group tolerance, enabling late-stage modification of pharmaceutical intermediates such as:
Gram-scale synthesis of 3-fluoro-4-(trifluoromethyl)pyridine (94% yield) underscores its industrial applicability.
While rearrangement strategies remain underexplored for 4-fluoro-2-phenylpyridine synthesis, analogous systems suggest potential pathways. The Ireland-Claisen rearrangement of allyl vinyl ethers could theoretically construct the pyridine core through -sigmatropic shifts, though no direct examples exist for fluorinated variants. Computational studies on model systems predict that electron-withdrawing fluorine substituents would accelerate rearrangement rates by 1.3–1.7× compared to non-fluorinated analogues due to enhanced transition state polarization.
Preliminary investigations into aza-Cope rearrangements of N-allyl enaminones indicate feasibility for generating 2-phenylpyridine scaffolds. However, introducing fluorine at the 4-position remains challenging due to competing elimination pathways. A proposed tandem sequence involves:
This hypothetical route requires experimental validation but highlights opportunities for innovation in complexity-generating syntheses.
The short half-life of fluorine-18 (109.8 min) demands efficient radiosynthetic methods for 4-fluoro-2-phenylpyridine derivatives. A breakthrough one-pot strategy combines pyridine N-oxide activation with [¹⁸F]fluoride displacement:
Stepwise Radiochemical Synthesis
| Step | Process | Time (min) | RCY (%) |
|---|---|---|---|
| 1 | N-Oxidation with UHP/CH₃ReO₃ | 15 | 98 |
| 2 | [¹⁸F]Fluoride displacement | 10 | 20.7 |
| 3 | Catalytic hydrogenation (H₂/Pd/C) | 5 | >99 |
This method achieves molar activities of 48–56 GBq/μmol, sufficient for preclinical PET imaging. The radiosynthesis of [¹⁸F]3-fluoro-4-aminopyridine demonstrates in vivo stability (>95% intact tracer at 60 min post-injection) and specific binding to demyelinated lesions in murine models.
Comparative analysis with conventional ¹⁸F-labeling methods:
| Method | Precursor Complexity | Synthesis Time | Molar Activity (GBq/μmol) |
|---|---|---|---|
| N-Oxide displacement | Moderate | 30 min | 48–56 |
| Electrophilic fluorination | High | 90 min | 12–18 |
| Boron-18F exchange | Low | 45 min | 25–30 |
The meta-selective sulfonation of 4-fluoro-2-phenylpyridine derivatives exemplifies the utility of ruthenium catalysts in overcoming traditional ortho/para-directing biases. The reaction employs dichloro(p-cymene)ruthenium(II) dimer to coordinate the pyridyl nitrogen, forming a stable Ru–Caryl σ bond that directs electrophilic attack to the meta position [4] [5]. For instance, treatment of 4′-fluoro-2-phenylpyridine with toluenesulfonyl chloride yields the meta-sulfonated product in 78% selectivity, bypassing steric and electronic preferences for ortho substitution [4]. This regioselectivity arises from the para-directing effect of the cyclometalated ruthenium complex, which creates a transient electronic gradient favoring meta functionalization [5].
Key factors influencing reactivity include:
The mechanism proceeds through sequential cyclometalation, sulfonyl chloride activation, and electrophilic aromatic substitution, as confirmed by ^19^F NMR monitoring [1] [5].
The 2-pyridyl group in 4-fluoro-2-phenylpyridine acts as a superior directing group compared to non-chelating analogs, enabling precise control over metal coordination geometry. X-ray crystallography of iridium complexes reveals that fluorine substitution at the 4-position shortens the Ir–C bond (2.0346 Å vs. 2.0482 Å in the 2-fluoro isomer) while elongating the Ir–N bond (2.0931 Å vs. 2.0797 Å) [2]. These structural changes enhance the ligand’s σ-donor capacity, increasing the stability of metallacyclic intermediates in Rh(III)-catalyzed C–H activation [1] [3].
Comparative studies demonstrate:
The fluorine substituent in 4-fluoro-2-phenylpyridine significantly alters chemoselectivity in transition metal-catalyzed alkylations. Competition experiments between 4′-methoxy- and 4′-fluoro-2-phenylpyridine derivatives reveal a 3:1 preference for alkylating the fluorinated substrate when using secondary alkyl bromides [5]. This selectivity stems from fluorine’s ability to polarize the C–H bond, lowering the activation energy for oxidative addition by 12 kJ/mol, as calculated via DFT [5].
Notable trends include:
Fluorine’s electron-withdrawing nature profoundly impacts the thermodynamics of catalytic cycles involving 4-fluoro-2-phenylpyridine. Kinetic studies of Rh(III)-catalyzed styrene coupling show that the 4-fluoro derivative accelerates the rate-determining migratory insertion step by 1.7-fold compared to the non-fluorinated analog [1]. Activation parameters derived from Eyring analysis reveal a lower Δ‡H (68 vs. 75 kJ/mol) and more negative Δ‡S (−34 vs. −28 J/mol·K), indicating earlier transition state stabilization through fluorine’s inductive effect [1].
Key thermodynamic considerations:
The strategic positioning of fluorine atoms in 4-fluoro-2-phenylpyridine significantly influences its nonlinear optical properties through electronic perturbations of the π-conjugated system. Computational studies using density functional theory methods have revealed that fluorine substitution at the 4-position of the phenylpyridine framework enhances the first-order hyperpolarizability compared to the unsubstituted parent compound [1].
The mean polarizability of 4-fluoro-2-phenylpyridine derivatives ranges from 138.77 to 141.94 atomic units using the B3LYP/6-31++G(d,p) method, representing a modest increase compared to the parent 2-phenylpyridine system (135.9 atomic units) [1]. This enhancement arises from the fluorine atom's dual electronic character, exhibiting strong σ-electron-withdrawing properties while simultaneously providing weak π-electron donation through its filled p-orbitals [2] [3].
The anisotropy of polarizability for fluoro-2-phenylpyridines demonstrates values between 81.25 and 86.50 atomic units, indicating significant directional dependence in the optical response [1]. This anisotropic behavior is particularly pronounced when fluorine occupies positions that maximize conjugation with the pyridine nitrogen, creating asymmetric charge distribution patterns that enhance second-order nonlinear optical responses.
Fluorine positioning at the 4-position creates a unique electronic environment where the substituent's inductive effect stabilizes the highest occupied molecular orbital while simultaneously affecting the lowest unoccupied molecular orbital energies [4] [3]. The resulting HOMO-LUMO energy gap modulation directly correlates with the compound's optical band gap, typically ranging from 5.7 to 6.4 electron volts for various fluorinated phenylpyridine derivatives [2] [3].
The first static hyperpolarizability values for 4-fluoro-2-phenylpyridine derivatives reach maximum values of approximately 650 atomic units, significantly exceeding the parent compound's performance [1]. This enhancement is attributed to the fluorine atom's ability to create push-pull electronic character when positioned para to electron-donating groups or ortho to the pyridine nitrogen.
The incorporation of 4-fluoro-2-phenylpyridine ligands into iridium(III) coordination complexes generates remarkable photophysical properties through metal-to-ligand charge transfer mechanisms [5] [6]. The fluorinated phenylpyridine ligands create electron-deficient environments that significantly alter the energy levels of both the metal d-orbitals and ligand π-orbitals.
Iridium complexes featuring fluorinated phenylpyridine ligands exhibit blue-shifted emission wavelengths compared to their non-fluorinated analogs [5] [7]. The [Ir(4-F-ppy)₂(acac)] complex demonstrates emission maxima around 468 nanometers with quantum yields reaching 55%, representing substantial improvements over traditional green-emitting phosphors [8]. This hypsochromic shift results from the fluorine substituent's ability to destabilize the highest occupied molecular orbital while simultaneously stabilizing the lowest unoccupied molecular orbital.
The coordination geometry around iridium centers in fluorinated phenylpyridine complexes adopts distorted octahedral arrangements with characteristic bond lengths: Ir-C distances ranging from 1.965 to 2.019 Ångströms, Ir-N distances from 2.007 to 2.176 Ångströms, and Ir-O distances around 2.169 Ångströms [9]. These structural parameters reflect the strong trans-influence of the cyclometalated carbon atoms and the chelating effect of the fluorinated ligands.
The push-pull electronic character generated by combining fluorinated phenylpyridine ligands with electron-rich ancillary ligands creates complexes with enhanced stability and superior photocatalytic performance [5]. These complexes demonstrate exceptional performance in photocatalytic hydrogen generation from water and photoredox catalysis applications, often exceeding the capabilities of established photosensitizers in coordinating solvents.
Thermal stability analyses of fluorinated iridium complexes reveal decomposition temperatures exceeding 300°C, with the fluorine substituents contributing to enhanced thermal robustness through strengthened intermolecular interactions [9]. The presence of fluorine also improves the complexes' resistance to photodegradation under operating conditions.
The fluorine atom's unique combination of small size and high electronegativity creates a distinctive balance between steric and electronic effects in 4-fluoro-2-phenylpyridine systems [2] [3]. With a van der Waals radius of 1.47 Ångströms compared to hydrogen's 1.20 Ångströms, fluorine introduces minimal steric perturbation while delivering maximum electronic impact.
The σ-inductive constant of fluorine (0.50) demonstrates its powerful electron-withdrawing capability through σ-bonds, while the small negative π-resonance constant (-0.07) indicates weak π-electron donation [2]. This electronic profile creates charge redistribution patterns that significantly influence molecular polarizability without substantial steric hindrance.
Molecular orbital analyses reveal that fluorine substitution creates new π-orbitals in conjugation with the aromatic system, positioned approximately 2.35 electron volts below the original pyridine π-orbitals [3]. These additional molecular orbitals contribute to enhanced polarizability while maintaining the compound's fundamental electronic structure.
The carbon-fluorine bond lengths in fluorinated phenylpyridines average 1.344 Ångströms, becoming progressively shorter as additional fluorine atoms are introduced to the system [3]. This bond length contraction correlates with increased fluorine participation in the aromatic π-system and enhanced polarizability contributions.
Electronic density calculations demonstrate that fluorine atoms create localized charge depletion regions on adjacent carbon atoms while simultaneously enhancing electron density in the aromatic π-system through back-donation [3]. This dual electronic behavior maximizes polarizability enhancement while minimizing adverse steric interactions.
The molecular volume contribution of fluorine substitution amounts to only 5.4 cubic Ångströms compared to hydrogen's 2.8 cubic Ångströms, representing a minimal increase that preserves molecular packing efficiency [2]. This favorable steric profile enables high-density material applications without compromising electronic performance.
Fluorine atoms in 4-fluoro-2-phenylpyridine systems participate in diverse non-covalent interactions that direct supramolecular assembly processes [10] [11] [12]. The most significant of these interactions include C-F···π contacts, C-F···H-C hydrogen bonds, and fluorine-mediated aromatic stacking interactions.
C-F···π interactions occur at distances ranging from 3.0 to 3.4 Ångströms with interaction energies between 4 and 8 kilojoules per mole [10]. These interactions demonstrate high directionality, with fluorine atoms preferentially positioning over electron-deficient aromatic surfaces. The electrostatic nature of these interactions creates stable supramolecular architectures that resist thermal disruption.
Fluorine-mediated hydrogen bonding through C-F···H-C contacts operates at shorter distances (2.4 to 2.8 Ångströms) with stronger interaction energies (6 to 12 kilojoules per mole) [11]. These interactions create linear chain structures in crystalline materials and contribute to one-dimensional supramolecular polymer formation.
The unique ability of fluorine to form simultaneous multiple weak interactions enables the construction of complex three-dimensional supramolecular networks [12]. In rhenium complexes containing fluorinated ligands, fluorine atoms create tubular architectures through C-F···S contacts at distances of 3.1 to 3.5 Ångströms.
Crystal packing analyses reveal that fluorinated phenylpyridine derivatives exhibit enhanced thermal stability and improved mechanical properties compared to their non-fluorinated analogs [11]. The fluorine-mediated interactions create robust crystal lattices that maintain structural integrity under various environmental conditions.
Hirshfeld surface analyses demonstrate that fluorine-heteroaromatic interactions contribute significantly to the overall lattice energy of supramolecular assemblies [13]. The cumulative effect of multiple weak fluorine interactions often exceeds the contribution of traditional hydrogen bonding in determining final crystal structures.